molecular formula C7H13BrN2O2 B2859940 1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide CAS No. 37048-63-8

1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide

Katalognummer B2859940
CAS-Nummer: 37048-63-8
Molekulargewicht: 237.097
InChI-Schlüssel: UAPOWFAVJKBCNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide” is a chemical compound with the molecular formula C7H13BrN2O2 . It is also known as “2-ethyl-1-oxa-4,8-diazaspiro [4.5]decan-3-one hydrobromide” with a CAS Number of 37623-20-4 . It is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-ethyl-1-oxa-4,8-diazaspiro [4.5]decan-3-one hydrobromide” is 1S/C9H16N2O2.BrH/c1-2-7-8(12)11-9(13-7)3-5-10-6-4-9;/h7,10H,2-6H2,1H3,(H,11,12);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The molecular weight of “2-ethyl-1-oxa-4,8-diazaspiro [4.5]decan-3-one hydrobromide” is 265.15 . It is a powder that is stored at 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and screened for their antihypertensive activity, revealing significant effects in lowering blood pressure. The compounds demonstrated alpha-adrenergic blocking properties, indicating their potential use in the treatment of hypertension (Caroon et al., 1981).

Neuroprotective and Antiamnesic Effects

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one exhibited potent inhibitory action on calcium uptake into cerebrocortical synaptosomes and protection against brain edema and memory deficits. These effects suggest their application in treating neurodegenerative diseases and cognitive disorders (Tóth et al., 1997).

Chronic Kidney Disease Treatment

The discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based derivatives as potent soluble epoxide hydrolase inhibitors highlights their potential as orally active drug candidates for treating chronic kidney diseases. These compounds demonstrated effectiveness in reducing serum creatinine levels in a rat model, showcasing their therapeutic potential (Kato et al., 2014).

Learning and Memory Enhancement

The compound RGH-2716, a novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivative, was shown to improve learning processes and mitigate memory deficits in both young and aged rats. It suggests applications in addressing cognitive impairments associated with aging and neurological conditions (Paróczai et al., 1998).

Muscarinic Agonists for Dementia

A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds were studied for their potential as M1 muscarinic agonists, which could be beneficial for the symptomatic treatment of dementia, including Alzheimer's disease. These compounds have shown varying degrees of efficacy in enhancing muscarinic cholinergic activity (Tsukamoto et al., 1995).

Safety and Hazards

The safety information for “2-ethyl-1-oxa-4,8-diazaspiro [4.5]decan-3-one hydrobromide” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

Eigenschaften

IUPAC Name

1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.BrH/c10-6-5-11-7(9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPOWFAVJKBCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)CO2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.